Clarithromycin F;16-OH-Clr;Clarithromycin Impurity 4;Clarithromycin EP Impurity A;Clarithromycin F
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Overview
Description
16-Hydroxyclarithromycin is a derivative of clarithromycin, a macrolide antibiotic. This compound is known for its enhanced antibacterial activity compared to its parent compound, clarithromycin. It is primarily used in the treatment of various bacterial infections, including those caused by resistant strains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-Hydroxyclarithromycin typically involves the hydroxylation of clarithromycin. One common method includes the use of specific oxidizing agents under controlled conditions to introduce the hydroxyl group at the 16th position of the clarithromycin molecule .
Industrial Production Methods
Industrial production of 16-Hydroxyclarithromycin follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
16-Hydroxyclarithromycin undergoes various chemical reactions, including:
Oxidation: Introduction of additional hydroxyl groups.
Reduction: Conversion of ketones to alcohols.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products
The major products formed from these reactions include various hydroxylated and reduced derivatives of 16-Hydroxyclarithromycin, which may have different pharmacological properties .
Scientific Research Applications
16-Hydroxyclarithromycin has several scientific research applications:
Chemistry: Used as a model compound for studying macrolide antibiotics.
Biology: Investigated for its effects on bacterial protein synthesis.
Medicine: Explored for its potential in treating resistant bacterial infections.
Industry: Used in the development of new antibiotics and as a reference standard in quality control
Mechanism of Action
16-Hydroxyclarithromycin exerts its effects by binding to the bacterial 50S ribosomal subunit, inhibiting protein synthesis. This action is similar to that of clarithromycin but with enhanced potency due to the additional hydroxyl group. The compound targets the bacterial ribosome, blocking the translocation of peptides and thus inhibiting bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Clarithromycin: The parent compound with a similar mechanism of action but lower potency.
Erythromycin: Another macrolide antibiotic with a broader spectrum but less effective against resistant strains.
Azithromycin: A related macrolide with a longer half-life and different pharmacokinetic properties.
Uniqueness
16-Hydroxyclarithromycin is unique due to its enhanced antibacterial activity and effectiveness against resistant bacterial strains. Its additional hydroxyl group provides a distinct advantage in terms of potency and spectrum of activity .
Properties
Molecular Formula |
C38H69NO14 |
---|---|
Molecular Weight |
764.0 g/mol |
IUPAC Name |
6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3-(hydroxymethyl)-7-methoxy-5,7,9,11,13-pentamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C38H69NO14/c1-14-26-38(9,46)31(43)21(4)28(41)19(2)16-37(8,48-13)33(53-35-29(42)25(39(10)11)15-20(3)49-35)22(5)30(24(18-40)34(45)51-26)52-27-17-36(7,47-12)32(44)23(6)50-27/h19-27,29-33,35,40,42-44,46H,14-18H2,1-13H3 |
InChI Key |
JDKPAXGOJMGSAE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)CO)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O |
Origin of Product |
United States |
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